molecular formula C8H11BFNO4 B572628 (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid CAS No. 1253575-61-9

(2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid

Cat. No. B572628
M. Wt: 214.987
InChI Key: WDEHUASTXYZYKZ-UHFFFAOYSA-N
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Description

“(2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid” is a chemical compound with the linear formula C6H7BFNO3 . It is used in various chemical reactions and has a molecular weight of 170.94 .


Chemical Reactions Analysis

This compound can be used as a reagent in various chemical reactions. For instance, it can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions . It can also be used in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 170.94 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources.

Scientific Research Applications

Electrochemical Biosensors

Research has highlighted the use of boronic acids, such as (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid, in the construction of electrochemical biosensors. These biosensors leverage the unique binding properties of boronic acids to diols, such as sugars, enabling the selective detection of various biomolecules. Notably, these biosensors have been developed for monitoring sugars, glycated hemoglobin (HbA1c), and fluoride ions. They offer a non-enzymatic approach to glucose sensing and have potential applications in monitoring blood glucose levels and detecting various compounds like lectins, steroids, and bacteria (Wang et al., 2014).

Environmental Analysis

The compound has been mentioned in the context of environmental analysis, particularly related to the monitoring and understanding of persistent and toxic substances like per- and polyfluoroalkyl substances (PFAS). The review discussed the need for comprehensive monitoring of these substances, including their environmental fate and effects (Munoz et al., 2019).

Medical Diagnostics and Treatment

Boron-containing compounds have been noted for their application in medical diagnostics and treatment. A review on individual BODIPY and BODIPY-based functional materials emphasized their role in molecular sensorics, particularly in sensing biomolecules and bioprocesses. The versatility of these compounds in drug carrier modification and their potential in cancer treatment were also highlighted (Marfin et al., 2017).

Polymer Analysis

A critical review of fluoropolymers, including those related to (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid, focused on the distinct properties and classifications of these materials. The review argued for the differentiation of fluoropolymers from other polymeric and non-polymeric PFAS for hazard assessment or regulatory purposes, emphasizing their unique chemical and physical properties (Henry et al., 2018).

Therapeutic Applications

Boronic acids have been highlighted in drug design for their potential in developing new classes of anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents. The review discussed the promising prospects of benzoxaborole derivatives in medicinal chemistry and their emerging therapeutic applications (Nocentini et al., 2018).

properties

IUPAC Name

[2-fluoro-6-(2-methoxyethoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BFNO4/c1-14-4-5-15-7-3-2-6(9(12)13)8(10)11-7/h2-3,12-13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEHUASTXYZYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OCCOC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681693
Record name [2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid

CAS RN

1253575-61-9
Record name [2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Fluoro-6-(2-methoxyethoxy)pyridine (1.13 g, 6.60 mmol) in THF (5 mL) was cooled to −60° C. and treated with lithium diisopropylamide, 2.0 M solution in heptane/tetrahydrofuran/ethylbenzene (4.95 mL, 9.90 mmol) (Aldrich) and stirred at −60° C. for 1 h. The mixture was then treated with triisopropyl borate (2.277 mL, 9.90 mmol) (Aldrich) and allowed to warm to RT over 30 min. It was then quenched by the addition of a saturated solution of ammonium chloride and stirred for 30 min. The reaction mixture was extracted with EtOAc (3×25 mL), dried over MgSO4, filtered and concentrated. Purification on the ISCO (12 g column, 5-100% EtOAc) gave a mixture of 2-fluoro-6-(2-methoxyethoxy)pyridin-3-ylboronic acid (226 mg, 1.051 mmol, 15.92% yield) and 6-fluoro-2-(2-methoxyethoxy)pyridin-3-ylboronic acid as a semi-crystalline solid. m/z (ESI, +ve ion) 216.1 (M+H)+.
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